molecular formula C11H13Cl2NO B13934139 2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine

2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Cat. No.: B13934139
M. Wt: 246.13 g/mol
InChI Key: DJOMEKPCYZZHOH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of chlorine atoms and a pyrano-pyridine fused ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dichloropyridine and 3,7,7-trimethyl-2,4-dihydro-5H-pyrano[4,3-b]pyridine can be reacted in the presence of a suitable catalyst and solvent to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,4-dichloro-3,7,7-trimethyl-5,8-dihydropyrano[4,3-b]pyridine

InChI

InChI=1S/C11H13Cl2NO/c1-6-9(12)7-5-15-11(2,3)4-8(7)14-10(6)13/h4-5H2,1-3H3

InChI Key

DJOMEKPCYZZHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(OC2)(C)C)N=C1Cl)Cl

Origin of Product

United States

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